

In-Depth Technical Guide: 3-Chlorobenzhydrazide (CAS 1673-47-8)

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Compound of Interest

Compound Name: 3-Chlorobenzhydrazide

Cat. No.: B158826

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorobenzhydrazide (CAS 1673-47-8) is a halogenated aromatic hydrazide with a growing profile of biological activities, positioning it as a molecule of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and an exploration of its known biological activities, including its potential as an antifungal, antimycobacterial, and sodium channel inhibiting agent. This document is intended to serve as a foundational resource for researchers engaged in the study and application of **3-Chlorobenzhydrazide** and its derivatives.

Chemical and Physical Properties

3-Chlorobenzhydrazide is a white crystalline solid at room temperature.^[1] Its core structure consists of a benzene ring substituted with a chlorine atom at the meta-position and a hydrazide functional group. This substitution pattern influences its electronic properties and reactivity, which are crucial for its biological interactions.

Table 1: Physicochemical Properties of **3-Chlorobenzhydrazide**

Property	Value	Reference(s)
CAS Number	1673-47-8	[1] [2] [3]
Molecular Formula	C ₇ H ₇ ClN ₂ O	[1] [2] [3]
Molecular Weight	170.60 g/mol	[2]
Melting Point	155-156 °C	[1]
Boiling Point	350.4 °C at 760 mmHg	[1]
Density	1.323 g/cm ³ (Predicted)	[1]
Solubility	Soluble in hot water, alcohols, and ester solvents. Poorly soluble in non-polar solvents.	[1]
Appearance	White crystalline solid	[1]
pKa	11.86 ± 0.10 (Predicted)	[1]

Synthesis of 3-Chlorobenzhydrazide

Two primary methods for the synthesis of **3-Chlorobenzhydrazide** have been reported: the reaction of a 3-chlorobenzoyl derivative with hydrazine and a method starting from 3-chlorobenzoic acid.

Experimental Protocol: Synthesis from 3-Chlorobenzoic Acid

This protocol details the synthesis of **3-Chlorobenzhydrazide** from the readily available starting material, 3-chlorobenzoic acid.

Workflow Diagram: Synthesis of 3-Chlorobenzhydrazide



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Caption: Synthesis workflow from 3-chlorobenzoic acid.

Materials:

- 3-chlorobenzoic acid
- Ethanol (absolute)
- Concentrated sulfuric acid
- Hydrazine hydrate (80%)
- Sodium bicarbonate (solid)
- Methanol (for recrystallization)

Procedure:

- Esterification: A mixture of 3-chlorobenzoic acid and absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Neutralization: After completion of the reaction, the mixture is cooled to room temperature and neutralized with solid sodium bicarbonate until the effervescence ceases. The solid salts are removed by filtration.
- Hydrazinolysis: To the filtrate containing the ethyl 3-chlorobenzoate, hydrazine hydrate is added, and the mixture is refluxed for 3-6 hours.
- Isolation and Purification: The reaction mixture is concentrated under reduced pressure. The resulting precipitate is filtered, washed with cold water, and dried. The crude **3-Chlorobenzhydrazide** can be purified by recrystallization from methanol to yield white crystals.

Alternative Synthesis Methods

- Chlorinated Ammonia Method: This method involves the reaction of benzoyl hydrazine with a chlorinating agent like thionyl chloride followed by reaction with ammonia.[\[1\]](#)

- Chlorination Method: Benzoyl hydrazine is directly reacted with thionyl chloride to form **3-Chlorobenzhydrazide**.^[1]

Biological Activities and Potential Applications

3-Chlorobenzhydrazide has been investigated for several biological activities, suggesting its potential as a scaffold for the development of new therapeutic agents.

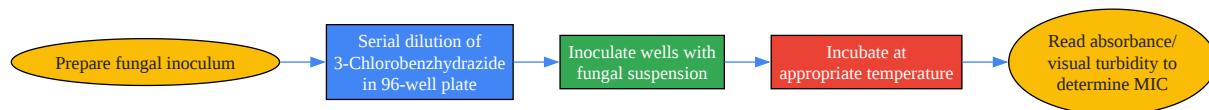
Antimicrobial and Antifungal Activity

Hydrazide derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. **3-Chlorobenzhydrazide** has been reported to possess antifungal properties.^[4] The general mechanism for hydrazide-based antimicrobial agents is often attributed to the inhibition of essential enzymes or disruption of cell wall synthesis.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of **3-Chlorobenzhydrazide** against fungal strains.

Workflow Diagram: Antifungal MIC Determination



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

- 3-Chlorobenzhydrazide**
- Dimethyl sulfoxide (DMSO) for stock solution

- Appropriate broth medium (e.g., RPMI-1640)
- Fungal strain(s) of interest
- Sterile 96-well microtiter plates
- Positive control antifungal agent (e.g., Fluconazole)
- Negative control (medium only)

Procedure:

- Stock Solution Preparation: Prepare a stock solution of **3-Chlorobenzhydrazide** in DMSO.
- Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solution in the appropriate broth medium to achieve a range of desired concentrations.
- Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines).
- Inoculation: Add the fungal inoculum to each well containing the compound dilutions, as well as to a positive control well (inoculum without compound) and a negative control well (medium only).
- Incubation: Incubate the plates at the optimal temperature for the growth of the fungal species for a specified period (e.g., 24-48 hours).
- MIC Determination: The MIC is determined as the lowest concentration of **3-Chlorobenzhydrazide** that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the absorbance using a microplate reader.

Antimycobacterial Activity

Derivatives of benzhydrazide have shown promise as antimycobacterial agents. While specific data for **3-Chlorobenzhydrazide** is limited, related compounds have been explored for their activity against *Mycobacterium tuberculosis*. The proposed mechanism for some hydrazide-

based antimycobacterials involves the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall.

Note: Specific MIC values for **3-Chlorobenzhydrazide** against *Mycobacterium* species were not available in the reviewed literature. Further research is required to quantify its antimycobacterial potential.

Sodium Channel Inhibition

3-Chlorobenzhydrazide has been suggested to act as a sodium channel inhibitor.^[2] Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, and their modulation can have significant physiological effects.

Note: Quantitative data, such as IC₅₀ values for **3-Chlorobenzhydrazide**'s inhibition of specific sodium channel subtypes, are not currently available in the public domain.

Electrophysiological studies, such as patch-clamp assays, would be necessary to characterize this activity.

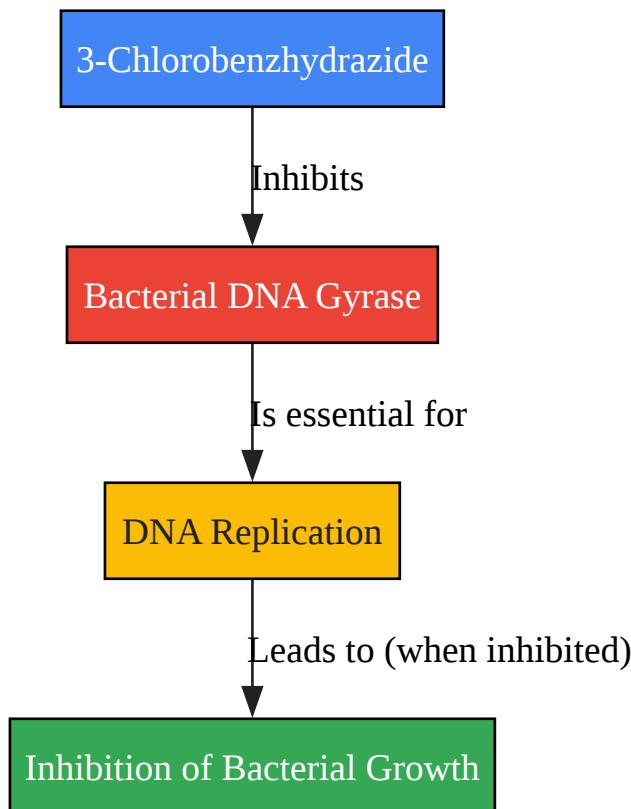
Signaling Pathways

The precise signaling pathways through which **3-Chlorobenzhydrazide** exerts its biological effects have not been definitively elucidated. For many hydrazide-containing antimicrobials, the mechanism of action is often multifactorial and can involve the inhibition of key enzymes or interference with cellular metabolic pathways.

Hypothesized Mechanism of Antimicrobial Action

Based on the known activities of related hydrazide compounds, a potential mechanism of action for the antimicrobial effects of **3-Chlorobenzhydrazide** could involve the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication.

Logical Relationship Diagram: Postulated Antimicrobial Mechanism



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Caption: Postulated mechanism of antimicrobial action.

It is crucial to note that this represents a hypothesized pathway based on the activity of similar compounds, and further experimental validation is required to confirm the specific molecular targets and signaling cascades affected by **3-Chlorobenzhydrazide**.

Safety and Handling

3-Chlorobenzhydrazide is classified as an irritant, causing skin, eye, and respiratory system irritation.^[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion and Future Directions

3-Chlorobenzhydrazide is a versatile chemical intermediate with demonstrated biological potential. While initial studies suggest antifungal and possible antimycobacterial and sodium channel-modulating activities, further in-depth research is warranted. Key areas for future investigation include:

- Quantitative Biological Evaluation: Determination of specific MIC and IC50 values for its antifungal, antimycobacterial, and sodium channel inhibitory activities against a broad panel of targets.
- Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways through which it exerts its biological effects.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to optimize potency and selectivity for specific biological targets.
- In vivo Efficacy and Toxicity Studies: Assessment of its therapeutic potential and safety profile in animal models.

This technical guide provides a solid foundation for researchers to build upon as they explore the full potential of **3-Chlorobenzhydrazide** in the fields of drug discovery and development.

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